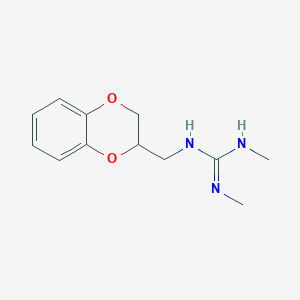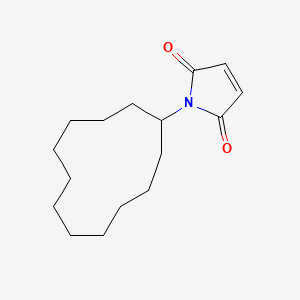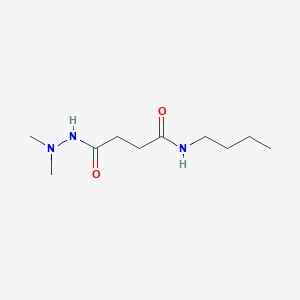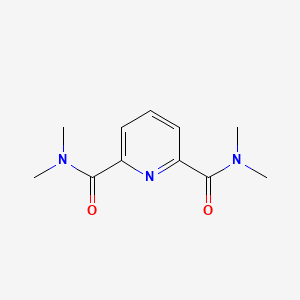![molecular formula C12H11N3S B1656723 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole CAS No. 53865-72-8](/img/structure/B1656723.png)
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of pyrazole and thiazole rings imparts unique chemical properties that make it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with a thioamide under acidic conditions to form the desired thiazole ring . Another approach involves the cyclization of appropriate precursors in the presence of a catalyst, such as a Lewis acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the pyrazole or thiazole rings can be replaced with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]thiazoles, and cyclized heterocycles .
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole has a wide range of scientific research applications:
Biological Research: It is used in the study of enzyme inhibition, particularly in the context of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase II alpha, an enzyme essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death . Additionally, its role as a CDK inhibitor involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cell cycle progression .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share the pyrazole ring but differ in the fused heterocycle, with pyrimidine offering different biological activities and applications.
Pyrazolo[4,3-d]thiazole: This compound has a different fusion pattern of the pyrazole and thiazole rings, leading to variations in chemical reactivity and biological properties.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a different heterocyclic fusion, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
CAS No. |
53865-72-8 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylpyrazolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C12H11N3S/c1-8-11-12(13-9(2)16-11)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
YNJNWHQPVXADSV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[1-(4-acetamido-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenyl]acetamide](/img/structure/B1656641.png)
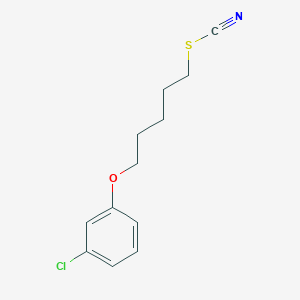
![1-[6-(2-Tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B1656644.png)
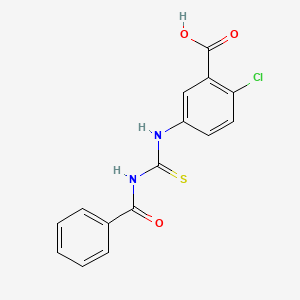
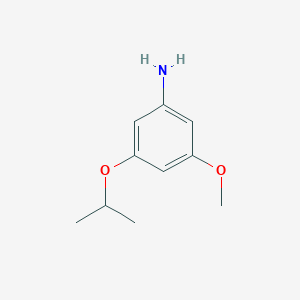
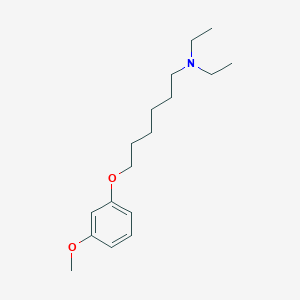
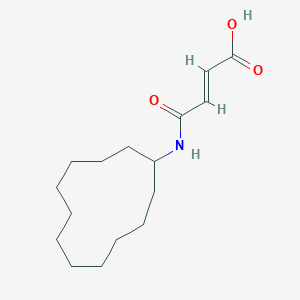
![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)
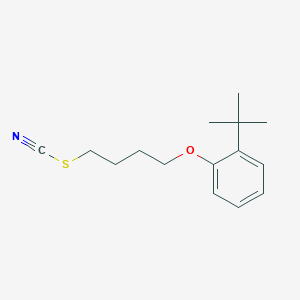
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
